molecular formula C10H12F3N3O4S B6221057 2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid CAS No. 2758003-78-8

2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid

Cat. No. B6221057
CAS RN: 2758003-78-8
M. Wt: 327.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid (2-AzMSPy-TFA) is a versatile synthetic intermediate which has been used in a variety of laboratory experiments. It is a key component in the synthesis of several compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of organic compounds and as a catalyst in chemical reactions. 2-AzMSPy-TFA is an important component of many chemical processes due to its unique properties, including its high reactivity, stability, and solubility.

Scientific Research Applications

2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid is widely used in scientific research due to its versatility and unique properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in the synthesis of other compounds. In addition, it has been used in the synthesis of peptides, proteins, and other biomolecules.

Mechanism of Action

2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid is a versatile reagent and catalyst in chemical reactions. It acts as an acid in the presence of a base, and as a base in the presence of an acid. It is also capable of forming complexes with other compounds, which can facilitate the reaction of the other compounds. In addition, it can act as a nucleophile in the presence of an electrophile, and can act as an electrophile in the presence of a nucleophile.
Biochemical and Physiological Effects
2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid is not known to have any direct biochemical or physiological effects. However, due to its ability to act as a reagent and catalyst in chemical reactions, it can indirectly affect biochemical and physiological processes. For example, it can be used in the synthesis of peptides, proteins, and other biomolecules, which can then be used to study the biochemical and physiological effects of these molecules.

Advantages and Limitations for Lab Experiments

2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid has several advantages for use in laboratory experiments. It is highly reactive, stable, and soluble, making it easy to use in a variety of reactions. In addition, it is relatively inexpensive and readily available. However, it is also limited in its use due to its low solubility in organic solvents and its low reactivity in some reactions.

Future Directions

The use of 2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid in laboratory experiments is likely to continue to grow due to its versatility and unique properties. Possible future directions include the use of 2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid in the synthesis of new compounds, as well as the use of 2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid as a reagent and catalyst in chemical reactions. In addition, it could be used in the synthesis of peptides, proteins, and other biomolecules, as well as in the synthesis of organic compounds. Finally, it could be used to study the biochemical and physiological effects of compounds, as well as to study the mechanism of action of compounds.

Synthesis Methods

2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid is synthesized from the reaction of azetidine-3-carboxylic acid and 5-methanesulfonylpyrimidine in the presence of trifluoroacetic acid (TFA). The reaction is typically carried out in aqueous solution at a temperature of 25°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction time is typically between 2 and 4 hours. The product is then isolated by precipitation or filtration and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid involves the reaction of 3-aminomethylazetidine with 2,5-dimethanesulfonylpyrimidine in the presence of trifluoroacetic acid.", "Starting Materials": [ "3-aminomethylazetidine", "2,5-dimethanesulfonylpyrimidine", "trifluoroacetic acid" ], "Reaction": [ "To a solution of 3-aminomethylazetidine in trifluoroacetic acid, add 2,5-dimethanesulfonylpyrimidine.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting solid and wash with cold trifluoroacetic acid.", "Dry the solid under vacuum to obtain 2-(azetidin-3-yl)-5-methanesulfonylpyrimidine, trifluoroacetic acid." ] }

CAS RN

2758003-78-8

Molecular Formula

C10H12F3N3O4S

Molecular Weight

327.3

Purity

95

Origin of Product

United States

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